Atypical Water-Displacement Binding Mode vs. Canonical KAc Mimicry
C23H21BrN4O4S (and its phenyl sulfonamide class) exhibits an atypical binding mode to ATAD2 and CECR2 bromodomains via displacement of a normally conserved network of four water molecules, in contrast to conventional bromodomain inhibitors that mimic acetylated lysine (KAc) through conserved asparagine and tyrosine interactions [1]. This binding mechanism has been structurally validated by X-ray crystallography of the target compound bound to human ATAD2 bromodomain (PDB 6YB4) at 1.85 Å resolution with R-Value Free = 0.215 and R-Value Work = 0.190 [2]. The structural divergence from KAc-mimetic inhibitors provides a differentiated pharmacological profile not achievable with standard bromodomain inhibitor scaffolds.
| Evidence Dimension | Binding mechanism and structural validation |
|---|---|
| Target Compound Data | Water-displacement binding mode; 1.85 Å resolution; R-free 0.215; R-work 0.190; PDB 6YB4 |
| Comparator Or Baseline | BAY-850: KAc-mimetic binding; TR-FRET IC50 = 166 nM; No equivalent ATAD2 co-crystal structure with phenyl sulfonamide scaffold |
| Quantified Difference | Qualitative difference in binding mechanism; structural resolution and R-factor metrics unique to target compound |
| Conditions | X-ray crystallography of human ATAD2 bromodomain (residues 981-1121) expressed in E. coli BL21(DE3) |
Why This Matters
The validated structural model enables rational structure-based optimization and provides quality assurance for procurement of a compound with experimentally confirmed binding geometry.
- [1] Lucas SCC, Atkinson SJ, Bamborough P, et al. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. J Med Chem. 2020;63(10):5212-5241. PMID: 32321240. View Source
- [2] RCSB PDB. 6YB4: Crystal structure of human ATAD2 bromodomain in complex with N-(4-bromo-3-(3-methylpyrrolidin-1-yl)sulfonyl)phenyl)-2-(-4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide. Resolution 1.85 Å. View Source
